molecular formula C11H11FO2 B6180746 4-fluoro-3-(1-methylcyclopropyl)benzoic acid CAS No. 2613382-49-1

4-fluoro-3-(1-methylcyclopropyl)benzoic acid

Cat. No.: B6180746
CAS No.: 2613382-49-1
M. Wt: 194.2
InChI Key:
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Description

4-fluoro-3-(1-methylcyclopropyl)benzoic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a 1-methylcyclopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.

Industrial Production Methods

Industrial production of 4-fluoro-3-(1-methylcyclopropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(1-methylcyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-fluoro-3-(1-methylcyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the 1-methylcyclopropyl group can influence its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: Lacks the 1-methylcyclopropyl group, making it less sterically hindered.

    3-(1-methylcyclopropyl)benzoic acid: Lacks the fluoro group, affecting its electronic properties.

    4-chloro-3-(1-methylcyclopropyl)benzoic acid: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

4-fluoro-3-(1-methylcyclopropyl)benzoic acid is unique due to the combination of the fluoro and 1-methylcyclopropyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

2613382-49-1

Molecular Formula

C11H11FO2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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